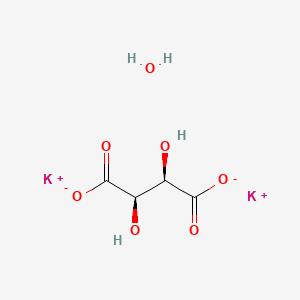

Potassium tartrate hemihydrate

Description

Potassium tartrate hemihydrate, also known as dithis compound, is the dipotassium salt of tartaric acid. It is a semi-organic compound with the chemical formula ( K_2C_4H_4O_6 \cdot 0.5H_2O ). This compound is known for its colorless, slightly opaque crystals and is often used in various scientific and industrial applications .

Properties

CAS No. |

6100-19-2 |

|---|---|

Molecular Formula |

C8H10K4O13 |

Molecular Weight |

470.55 g/mol |

IUPAC Name |

tetrapotassium;(2R,3R)-2,3-dihydroxybutanedioate;hydrate |

InChI |

InChI=1S/2C4H6O6.4K.H2O/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;;;1H2/q;;4*+1;/p-4/t2*1-,2-;;;;;/m11...../s1 |

InChI Key |

FRFCDHONTUJIBX-JEPRPBJASA-J |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+].[K+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tartrate hemihydrate can be synthesized by reacting tartaric acid with potassium carbonate in a 1:1 molar ratio. The reaction is typically carried out in double-distilled water. For example, 6.9 grams of potassium carbonate and 7.5 grams of tartaric acid are dissolved separately in 50 milliliters of distilled water. The solutions are then mixed, and the resulting mixture is allowed to crystallize through solvent evaporation .

Industrial Production Methods: The mixture undergoes filtration, purification, precipitation, and drying to obtain the final product .

Chemical Reactions Analysis

Dissociation and Solubility in Aqueous Media

Potassium tartrate hemihydrate dissociates in water to release tartrate ions, which exhibit pH-dependent speciation:

Key Solubility Data

| Temperature (°C) | Solubility (g/100 mL H₂O) | pH (10% solution) | Source |

|---|---|---|---|

| 20 | 0.37 | 7–9 | |

| 25 | 0.60 | - | |

| 100 | 6.10 | - |

The tartrate ion acts as a weak acid (pKa₁ = 2.98, pKa₂ = 4.34), enabling buffering in acidic environments .

Reaction with Sodium Bicarbonate

In baking applications, potassium tartrate reacts with sodium bicarbonate to produce CO₂ gas:

This reaction forms the basis of baking powder, with CO₂ release starting at 50–60°C .

Buffering Capacity

The tartrate ion stabilizes pH between 2.5–5.0 via equilibria:

This property is exploited in wine stabilization and pharmaceutical formulations .

Catalytic Oxidation by Hydrogen Peroxide

In the presence of Co²⁺ or Cu²⁺ catalysts, tartrate undergoes oxidation to CO₂ and formate:

Mechanism

-

Co²⁺ oxidizes to Co³⁺, forming a green intermediate complex:

\text{Co}^{2+}+\text{C}_4\text{H}_4\text{O}_6^{2-}\rightarrow [\text{Co}(\text{C}_4\text{H}_4\text{O}_6)_2]^{2-}\(\text{green})

Boomerang Reaction with Copper

Adding CuSO₄ to a tartrate-H₂O₂ mixture triggers reversible redox cycling:

-

Oxidation :

[\text{Cu}(\text{C}_4\text{H}_4\text{O}_6)_2]^{2-}+\text{H}_2\text{O}_2\rightarrow \text{Cu}_2\text{O}\(\text{yellow})+\text{CO}_2+\text{O}_2 -

Reduction :

This results in a color shift from blue → yellow → blue 12.

Coordination Chemistry

Tartrate forms stable complexes with transition metals, influencing catalytic and biological activity:

Metal Complexation Data

| Metal Ion | Complex Formula | Stability Constant (log K) | Application |

|---|---|---|---|

| Co²⁺ | [Co(C₄H₄O₆)] | 7.2 | Oxidation catalysis |

| Cu²⁺ | [Cu(C₄H₄O₆)₂]²⁻ | 8.5 | Electroplating |

| Fe³⁺ | [Fe(C₄H₄O₆)]⁺ | 6.8 | Food preservative |

These complexes enhance metal ion solubility and modify redox potentials .

Metabolic Reactions

In humans, unabsorbed tartrate undergoes colonic fermentation:

\text{C}_4\text{H}_4\text{O}_6^{2-}\xrightarrow{\text{microbiota}}\text{SCFAs}\(\text{acetate butyrate})+\text{CO}_2

<10% is excreted unchanged in urine, with no evidence of oxalate formation .

Toxicological Profile

| Parameter | Value (Rat Oral LD₅₀) | NOAEL (Chronic Exposure) | Source |

|---|---|---|---|

| Potassium tartrate | >2,000 mg/kg | 3,100 mg/kg/day |

Scientific Research Applications

Potassium tartrate hemihydrate has a wide range of applications in scientific research:

Biology: It is used in biochemical assays and as a stabilizer in enzyme reactions.

Mechanism of Action

The mechanism of action of potassium tartrate hemihydrate involves its ability to form complexes with metal ions. This property is utilized in various applications, such as the synthesis of metal-organic coordination polymers. The compound’s molecular structure allows it to interact with metal ions, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Potassium bitartrate (cream of tartar): The potassium acid salt of tartaric acid, used in baking and as a stabilizer in various food products.

Potassium sodium tartrate (Rochelle salt): A double salt of tartaric acid, used in piezoelectric devices and as a reagent in biochemical assays.

Antimony potassium tartrate (tartar emetic): A compound used historically as an emetic and in the treatment of certain parasitic diseases.

Uniqueness: Potassium tartrate hemihydrate is unique due to its semi-organic nature and its ability to form non-linear optical materials. Its favorable thermal stability and wide transmission bandwidth make it suitable for use in photonic devices, distinguishing it from other similar compounds .

Q & A

Q. How can potassium tartrate hemihydrate be synthesized with high purity for analytical applications?

this compound is synthesized via neutralization of L-(+)-tartaric acid with potassium hydroxide in stoichiometric ratios. Critical steps include:

- Precipitation : Adjust pH to ~7.0 to favor crystallization of the hemihydrate form.

- Purification : Recrystallize from hot water to remove impurities (e.g., unreacted tartaric acid or potassium salts).

- Characterization : Verify purity via elemental analysis (K⁺ content) and water content determination using thermogravimetric analysis (TGA) .

- Storage : Store in airtight containers to prevent deliquescence, as the compound is hygroscopic .

Q. What analytical methods are recommended for characterizing this compound in solid-state studies?

- X-ray Diffraction (XRD) : Confirm crystal structure and phase purity by matching peaks with reference data (e.g., JCPDS 00-024-1147) .

- Thermal Analysis : Use TGA to distinguish hemihydrate from anhydrous or fully hydrated forms. A 2.5–3.0% mass loss at 100–150°C corresponds to hemihydrate water .

- FTIR Spectroscopy : Identify characteristic O–H (3400 cm⁻¹) and C–O (1600–1300 cm⁻¹) stretching vibrations .

Q. How is this compound utilized in classical analytical chemistry protocols?

It serves as:

- Buffer Component : In Fehling’s solution for reducing sugar detection, where it complexes Cu²⁺ ions to stabilize the reagent .

- Redox Mediator : In antimony-based redox titrations (e.g., antimony potassium tartrate trihydrate systems) .

Advanced Research Questions

Q. What challenges arise when optimizing this compound-based methods for phosphate quantification in environmental samples?

In the molybdenum-blue method (e.g., EPA 365.1), this compound acts as a stabilizer for antimony ions in acidic media. Key considerations include:

- Interference Management : Competing anions (e.g., silicate) can mimic phosphate signals. Optimize tartrate concentration (0.1–0.3% w/v) to suppress interference while maintaining Sb-complex stability .

- pH Control : Maintain reaction pH at 1.5–2.0 to ensure efficient heteropoly acid formation .

- Reagent Freshness : Prepare working solutions daily to avoid Sb-tartrate complex degradation, which causes signal drift .

Q. How does the stability of this compound vary under non-ambient conditions, and how can this affect experimental reproducibility?

- Thermal Stability : Above 150°C, the hemihydrate loses water and decomposes to potassium carbonate and carbonaceous residues, altering reactivity in high-temperature syntheses .

- Humidity Sensitivity : Hygroscopicity can lead to inconsistent reagent masses. Pre-dry samples at 50°C for 2 hours before gravimetric analyses .

- Solution Stability : In aqueous solutions, prolonged storage (>24 hours) may induce hydrolysis or microbial growth. Use sterile filtration (0.22 µm) for long-term stability .

Q. What role does this compound play in controlling crystal morphology in inorganic syntheses?

In systems like α-calcium sulfate hemihydrate whiskers, tartrate ions act as crystal growth modifiers:

- Aspect Ratio Enhancement : Tartrate adsorbs onto specific crystal planes, inhibiting lateral growth and promoting elongation (aspect ratios >20:1) .

- pH-Dependent Effects : At pH 4–6, tartrate forms stable complexes with Ca²⁺, modulating supersaturation and nucleation rates .

Methodological Challenges & Data Contradictions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Discrepancies often stem from:

- Hydrate Confusion : Misidentification of hemihydrate (6100-19-2) vs. anhydrous (921-53-9) or sodium-potassium tartrate (6381-59-5) forms .

- Temperature Gradients : Solubility increases from 4.7 g/100 mL (20°C) to 12.3 g/100 mL (60°C). Always report temperature and solvent (e.g., H₂O vs. ethanol) .

- Ionic Strength Effects : High electrolyte concentrations (e.g., in buffer systems) can reduce apparent solubility via salting-out .

Q. Why do historical studies report conflicting stoichiometries for tartrate complexes?

Early literature (pre-20th century) used empirical formulas (e.g., C₈H₄O₈ for tartaric acid), leading to misinterpretations. Modern studies rely on crystallographic data and spectroscopy to confirm structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.